Nanomolar Potency in EGF-Stimulated DNA Synthesis Versus Micromolar Potency of Actiketal
Epiderstatin exhibits an IC50 of approximately 10 nM for inhibiting EGF-stimulated [3H]thymidine incorporation in BALB/MK mouse epidermal cells [1]. In contrast, actiketal—a glutarimide antibiotic isolated from the same producing strain—shows an IC50 of 14.5 µM in the identical assay system [2]. Epiderstatin is therefore approximately 1,450-fold more potent than actiketal in this functional readout of EGF signaling.
| Evidence Dimension | Inhibition of EGF-stimulated [3H]thymidine incorporation |
|---|---|
| Target Compound Data | IC50 ≈ 10 nM |
| Comparator Or Baseline | Actiketal: IC50 = 14.5 µM |
| Quantified Difference | Epiderstatin is ~1,450-fold more potent |
| Conditions | BALB/MK mouse epidermal cells stimulated with EGF |
Why This Matters
This potency differential directly impacts the required working concentration and experimental sensitivity; epiderstatin enables nanomolar-range studies of EGF signaling without the off-target effects associated with micromolar glutarimide antibiotics.
- [1] Osada H, Kikuchi K, Makishima F, Isono K. Inhibitory action of epiderstatin on EGF-stimulated growth of mouse epidermal BALB/MK cells without direct effect on protein kinase activities. Oncol Res. 1994;6(1):11-7. PMID: 7919547. View Source
- [2] Sonoda T, Osada H, Uzawa J, Isono K. Actiketal, a new member of the glutarimide antibiotics. J Antibiot (Tokyo). 1991 Feb;44(2):160-3. doi: 10.7164/antibiotics.44.160. PMID: 2010356. View Source
